5-Bromo-2-phenylpyrimidin-4-amine

Focal Adhesion Kinase FAK Inhibitors Cancer Therapy

5-Bromo-2-phenylpyrimidin-4-amine is the premier starting material for kinase inhibitor hit-to-lead campaigns. Its reactive C5 bromine provides a versatile vector for Pd-catalyzed cross-coupling, enabling rapid parallel analog synthesis. Derivatives exhibit nanomolar potency against FAK and JNK1. The core serves as a recognized kinase hinge-binding motif. Select this scaffold to efficiently explore the solvent-exposed ATP-binding pocket, install covalent warheads for TCI, or attach reporter tags for chemical probe development. Standard packaging and global shipping available.

Molecular Formula C10H8BrN3
Molecular Weight 250.09 g/mol
Cat. No. B11769834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-phenylpyrimidin-4-amine
Molecular FormulaC10H8BrN3
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C(C(=N2)N)Br
InChIInChI=1S/C10H8BrN3/c11-8-6-13-10(14-9(8)12)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)
InChIKeyJTJDDSLKEDZMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-phenylpyrimidin-4-amine: A Versatile Intermediate for Kinase-Focused Medicinal Chemistry


5-Bromo-2-phenylpyrimidin-4-amine (CAS No. 26789-00-4) is a brominated heterocyclic aromatic compound . It belongs to the class of 2-phenylpyrimidin-4-amines, which are key pharmacophores in numerous kinase inhibitor programs . The presence of a reactive bromine atom at the 5-position of the pyrimidine ring distinguishes it from its non-halogenated parent core, offering a versatile handle for palladium-catalyzed cross-coupling reactions to rapidly elaborate the molecular scaffold and explore structure-activity relationships (SAR) .

Why the 5-Bromo Substituent is Critical in 2-Phenylpyrimidin-4-amine Derivatives


The substitution of the pyrimidine core is a major determinant of biological activity, selectivity, and synthetic tractability. Replacing 5-bromo-2-phenylpyrimidin-4-amine with a non-halogenated analog like 2-phenylpyrimidin-4-amine would eliminate a crucial synthetic vector for diversification via cross-coupling reactions . More importantly, the presence of the bromine atom directly impacts target binding. For instance, in the development of FAK inhibitors, the 5-bromo motif is a conserved feature in highly potent compounds, as seen in derivatives exhibiting nanomolar IC50 values [1]. Substituting this core with a different halogen or none at all can lead to a significant loss in potency, as demonstrated in related 4-aminopyrimidine kinase inhibitor programs [2].

Quantitative Evidence for 5-Bromo-2-phenylpyrimidin-4-amine in Kinase Inhibitor Development


Potent FAK Inhibition Achieved with 5-Bromo-2-phenylpyrimidin-4-amine-Derived Compounds

Derivatives of 5-bromo-2-phenylpyrimidin-4-amine demonstrate potent inhibition of Focal Adhesion Kinase (FAK), a key target in oncology. In a series of synthesized N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide derivatives, enzyme inhibition IC50 values ranged from 3.7 to 108.0 nM. The most potent compound in this series, 13a, exhibited an IC50 of 3.7 nM against FAK. This high level of potency is directly attributable to the 5-bromo-2-phenylpyrimidin-4-amine core, as it provides a key interaction point within the ATP-binding pocket of the kinase [1]. In contrast, the unsubstituted 2-phenylpyrimidin-4-amine scaffold would lack this halogen, which is known to be critical for achieving low nanomolar potency against this target class [2].

Focal Adhesion Kinase FAK Inhibitors Cancer Therapy

High Affinity for JNK1 via a 5-Bromo-2-phenylpyrimidin-4-amine-Derived Ligand

A specific derivative, (2-{[5-bromo-2-(phenylamino)pyrimidin-4-yl]amino}benzene-1-carboxylic acid), synthesized from a 5-bromo-2-phenylpyrimidin-4-amine core, displays high affinity for c-Jun N-terminal Kinase 1 (JNK1/MAPK8). This compound achieved an IC50 of 32 nM in an in vitro substrate phosphorylation assay [1]. This potent inhibition is a direct result of the 5-bromo substituent on the pyrimidine ring, which is known to influence binding to the ATP site of kinases. A non-brominated analog would be expected to show significantly reduced binding affinity for this target, as the halogen atom provides crucial hydrophobic contacts and influences the molecule's overall conformation and electronic properties [2].

JNK1 MAPK8 Kinase Inhibitor

Synthetic Versatility Enabled by the 5-Bromo Substituent for Cross-Coupling

The primary advantage of 5-bromo-2-phenylpyrimidin-4-amine over its non-halogenated counterpart, 2-phenylpyrimidin-4-amine, is its inherent reactivity. The bromine atom at the 5-position is an ideal leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations [1]. This allows for the rapid and regioselective introduction of a vast array of aryl, heteroaryl, or amino substituents at this position, facilitating extensive SAR studies. In contrast, 2-phenylpyrimidin-4-amine lacks this synthetic handle, limiting late-stage diversification and requiring more complex de novo synthesis for each new analog . This practical advantage is clearly stated in patents describing the synthesis of kinase inhibitors based on this scaffold [1].

Suzuki Coupling Buchwald-Hartwig Amination C-C Bond Formation

Optimal Scientific and Industrial Applications for 5-Bromo-2-phenylpyrimidin-4-amine


Hit-to-Lead Optimization in Kinase Drug Discovery

Given its demonstrated ability to yield nanomolar inhibitors of FAK and JNK1, 5-bromo-2-phenylpyrimidin-4-amine is a premier starting material for hit-to-lead campaigns targeting the kinase superfamily. Its core is a recognized kinase hinge-binding motif, and the C5 bromine provides a crucial vector for rapid analog synthesis via parallel cross-coupling chemistry [1]. This allows medicinal chemists to efficiently explore the solvent-exposed region of the ATP-binding pocket to improve potency, selectivity, and drug-like properties [2].

Synthesis of Targeted Covalent Kinase Inhibitors

The bromine atom at the 5-position can be utilized to introduce a warhead for targeted covalent inhibition (TCI). After cross-coupling with a linker, a reactive electrophile (e.g., an acrylamide) can be installed to covalently engage a non-catalytic cysteine residue near the active site of a target kinase. This strategy, commonly used with pyrimidine scaffolds, is enabled by the presence of the bromine atom, which is not present in the simpler 2-phenylpyrimidin-4-amine core [1].

Chemical Biology Probe Development

The potent, sub-100 nM activity observed for derivatives of this compound against specific kinases makes it an attractive starting point for developing chemical probes. The C5 position offers a site for attaching reporter groups (e.g., biotin, fluorophores) or affinity tags to create tool compounds for target engagement studies, pulldown assays, and cellular imaging, without disrupting the core kinase-binding pharmacophore [1].

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